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molecular formula C7H5F3N2O3 B1299944 3-Nitro-4-(trifluoromethoxy)aniline CAS No. 2822-50-6

3-Nitro-4-(trifluoromethoxy)aniline

Cat. No. B1299944
M. Wt: 222.12 g/mol
InChI Key: QXIKEFNBFUHDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759379B2

Procedure details

20 g (112.9 mmol) 4-(trifluormethoxy)-aniline were dissolved in to 50ml conc. sulfuric acid and treated at −5° C. with a mixture of 24 ml conc. sulfuric acid and 6 ml nitric acid. After stirring the mixture at 0° C. for 3 h, the reaction mixture was poured on 1 L ice water and made alkaline with 200 ml conc. aqueous ammonium hydroxide. The resulting solution was extracted with ethyl acetate, the combined organic phases were dried and evaporated to dryness. The residue was purified by flash chromoatography (Silica gel, methylene chloride:methanol=98: 2) and subsequent recrystallization from methylenchoride/heptane. Yield: 14.8 g
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[N+:13]([O-])([OH:15])=[O:14].[OH-].[NH4+]>S(=O)(=O)(O)O>[N+:13]([C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:4]=1[O:3][C:2]([F:11])([F:12])[F:1])[NH2:8])([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
24 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromoatography (Silica gel, methylene chloride:methanol=98: 2) and subsequent recrystallization from methylenchoride/heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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